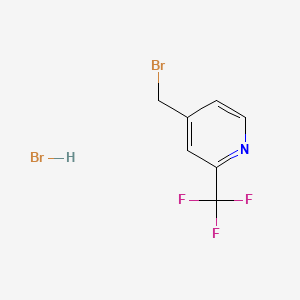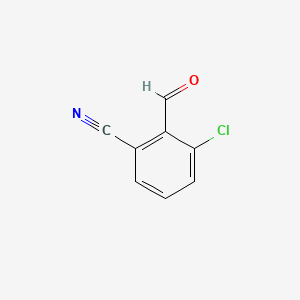![molecular formula C8H9NO2 B597175 (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol CAS No. 174469-05-7](/img/structure/B597175.png)
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol” is a chemical compound with the CAS Number: 174469-05-7 and a molecular weight of 151.16 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol . The InChI code is 1S/C8H9NO2/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-3,6,10H,4-5H2 .Physical And Chemical Properties Analysis
“(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol” is a white to yellow solid at room temperature . It has a molecular weight of 151.16 .Scientific Research Applications
Synthesis of Functionalized Coumarins
2,3-Dihydrofuro[2,3-c]pyridin-3-ylmethanol: serves as a precursor in the synthesis of functionalized 2,3-Dihydrofuro[3,2-c]coumarins (DHFCs) . These compounds are synthesized using an eco-friendly multicomponent approach, which shows outstanding activity and broad functional group tolerance . The synthesized DHFCs have potential therapeutic applications due to their ability to bind human serum albumin, indicating a favorable absorption and metabolism profile .
Anticancer Activity
Derivatives of this compound have been evaluated for their cytotoxic activity against various human cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HT-29 (colon) cell lines . This highlights the compound’s role in the development of new anticancer drugs, particularly as it can be modified to enhance its efficacy against specific types of cancer cells .
Biological Evaluation
The compound’s derivatives are also of interest for their wide range of biological activities. They have been found to possess anticoagulant, antibacterial, antifungal, antitumor, antiviral, anticonvulsant, anticancer, antimicrobial, antiprotozoal, insecticidal, fungicidal, antimycobacterial, antimutagenic, antioxidant, and anti-inflammatory properties . This makes them valuable for further research and development in pharmaceuticals.
Green Chemistry Applications
The compound is used in green chemistry applications due to its involvement in reactions that can be carried out in water as a solvent. This represents a shift towards more environmentally friendly and sustainable chemical processes .
Drug Design and Discovery
The structural features of 2,3-Dihydrofuro[2,3-c]pyridin-3-ylmethanol make it a valuable scaffold in drug design and discovery. Its versatility allows for the creation of a variety of derivatives with potential therapeutic applications .
Protein Binding Studies
The ability of the compound’s derivatives to bind to proteins like human serum albumin is crucial for understanding their pharmacokinetics. Studies on protein binding can lead to insights into the compound’s distribution within the body and its potential as a drug candidate .
Safety And Hazards
properties
IUPAC Name |
2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-3,6,10H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVYMCHSGNVMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=NC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Chloro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597095.png)

![(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B597100.png)


![Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane](/img/structure/B597103.png)
![3-Chloro-6-methylbenzo[d]isoxazole](/img/structure/B597105.png)
![1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B597106.png)

